

Advanced Technical Guide: Novel Indane Derivatives – Synthesis and Biological Screening

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Compound of Interest

Compound Name:	2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid
CAS No.:	195071-06-8
Cat. No.:	B3025495

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Executive Summary & Strategic Rationale

The indane (2,3-dihydro-1H-indene) scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for blockbuster drugs like Donepezil (Alzheimer's) and Indinavir (HIV). Its rigid bicyclic framework minimizes entropic penalties upon binding, while its lipophilic character ensures blood-brain barrier (BBB) permeability—a critical feature for CNS-active agents.

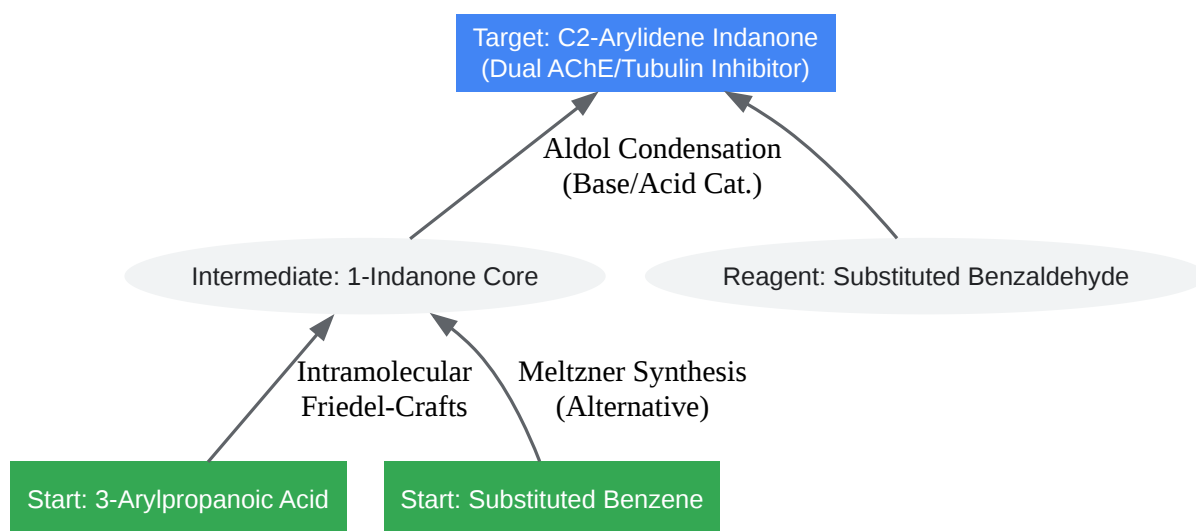
This guide moves beyond basic synthesis. It details the engineering of Multi-Target Directed Ligands (MTDLs), specifically focusing on C2-functionalized indanones and spiro-indane hybrids. These derivatives are currently spearheading research in neuro-oncology (dual AChE/tubulin inhibitors) and multidrug-resistant cancer therapy.

Synthetic Architecture: From Scaffold to Function

We will focus on a modular synthetic strategy that allows for rapid library generation. The core logic relies on constructing the indanone skeleton followed by divergent C2-functionalization.

Retrosynthetic Logic (Graphviz Visualization)

The following diagram illustrates the strategic disconnection of a target Arylidene-Indanone hybrid, a class known for potent dual-action.



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Figure 1: Retrosynthetic analysis of C2-functionalized indanone derivatives showing the convergence of the indanone core and aldehyde diversity elements.

Core Synthesis: The Intramolecular Friedel-Crafts Protocol

While transition-metal catalysis (e.g., Pd-catalyzed Heck cyclization) offers novelty, the Intramolecular Friedel-Crafts Acylation remains the most robust, scalable method for generating the 1-indanone core in an industrial setting.

Protocol 1: Synthesis of 5,6-Dimethoxy-1-indanone Rationale: The dimethoxy motif mimics the pharmacophore of Donepezil, enhancing AChE affinity.

- Reagents: 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq), Polyphosphoric acid (PPA) (10-20 eq by wt).
- Procedure:
 - Charge a round-bottom flask with PPA and heat to 60°C to reduce viscosity.
 - Add the propanoic acid derivative portion-wise with vigorous mechanical stirring.
 - Critical Step: Raise temperature to 85°C and stir for 90 minutes. Note: Exceeding 95°C often leads to polymerization/tarring.
 - Quench: Pour the deep red reaction mixture onto crushed ice (500g per 100g PPA). Stir until the PPA hydrolyzes and a precipitate forms.
 - Workup: Extract with CH₂Cl₂ (3x). Wash combined organics with 10% NaHCO₃ (remove unreacted acid) and Brine. Dry over MgSO₄.
 - Purification: Recrystallize from Hexane/EtOAc (dissolve hot, cool slowly).
 - QC Check: ¹H NMR should show disappearance of the carboxylic acid proton (11-12 ppm) and appearance of the cyclic ketone.

Divergent Functionalization: The Knoevenagel Condensation

To generate biological diversity, we functionalize the C2 position. The exocyclic double bond provides a Michael acceptor moiety, crucial for covalent interactions with cysteine residues in certain targets (e.g., USP7, Tubulin).

Protocol 2: Synthesis of (E)-2-(4-substituted-benzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

- Reagents: 5,6-dimethoxy-1-indanone (1.0 eq), 4-substituted benzaldehyde (1.1 eq), Piperidine (0.1 eq), Ethanol (Abs.).
- Procedure:

- Dissolve indanone and aldehyde in Ethanol.
- Add Piperidine dropwise.
- Reflux at 80°C for 4–6 hours.
- Observation: Product typically precipitates out of the hot solution as a yellow/orange solid upon completion.
- Isolation: Cool to RT, filter the precipitate, and wash with cold ethanol.
- Yield Optimization: If no precipitate forms, evaporate solvent and perform flash chromatography (SiO₂, Hex:EtOAc gradient).

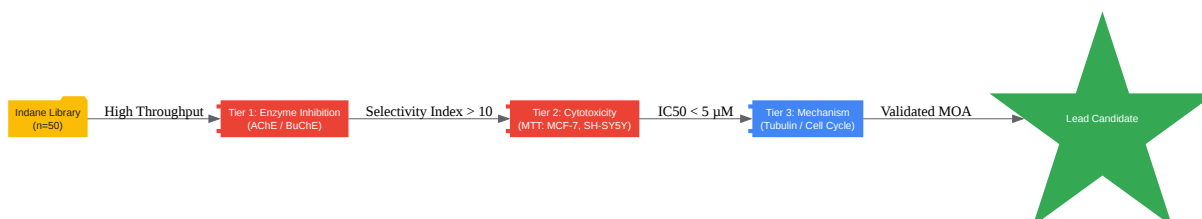
Biological Screening Framework

A robust screening cascade must filter compounds for both efficacy and "drug-likeness." We employ a tiered approach: Enzymatic Assay (Target Engagement)

Cellular Assay (Phenotypic)

Mechanistic Validation.

Screening Logic Flow



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Figure 2: Tiered biological screening cascade ensuring only potent and selective compounds advance to mechanistic studies.

Tier 1: Modified Ellman's Assay (AChE Inhibition)

This assay quantifies the inhibition of Acetylcholinesterase (AChE), the primary target for AD therapy.^[1]

- Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB), measured at 412 nm.
- Protocol:
 - Buffer: 0.1 M Phosphate buffer (pH 8.0).
 - Plate Setup: In a 96-well plate, add:
 - 150 μ L Buffer.
 - 20 μ L Test Compound (DMSO stock, final conc. 0.1 nM – 10 μ M).
 - 20 μ L AChE enzyme solution (0.28 U/mL).
 - Incubation: Incubate at 25°C for 15 minutes (allows inhibitor binding).
 - Substrate Addition: Add 10 μ L of ATCh/DTNB mixture (1 mM each).
 - Measurement: Monitor absorbance at 412 nm every 30s for 5 minutes using a microplate reader.
 - Calculation: % Inhibition =

^[2] Calculate IC₅₀ using non-linear regression.

Tier 2: Antiproliferative MTT Assay

Indane derivatives often exhibit cytotoxicity against cancer lines (e.g., MCF-7, HepG2).

- Self-Validating Control: Always run a "Blank" (media only) and "Positive Control" (e.g., Doxorubicin or Combretastatin A-4).
- Protocol:
 - Seed cells (5,000 cells/well) in 96-well plates; incubate 24h.
 - Add compounds (serial dilutions); incubate 48h.
 - Add MTT reagent (5 mg/mL); incubate 4h. Mitochondrial reductases in viable cells convert MTT to purple formazan.
 - Dissolve crystals in DMSO; read Absorbance at 570 nm.

Data Presentation & Analysis

Structure-Activity Relationship (SAR) Summary[3][4]

The following table summarizes the impact of C2-substitutions on biological activity, synthesized from recent literature trends.

Compound ID	R-Group (Aldehyde)	AChE IC ₅₀ (nM)	MCF-7 IC ₅₀ (μM)	SAR Insight
IND-01	Phenyl (H)	450 ± 12	25.4 ± 1.1	Baseline activity; lipophilic core binds active site.
IND-04	4-N(CH ₃) ₂ (Dimethylamino)	25 ± 3	1.2 ± 0.2	Potent. Basic nitrogen interacts with catalytic triad.
IND-07	3,4,5-Trimethoxy	180 ± 15	0.04 ± 0.01	Tubulin Target. Mimics Combretastatin A-4; highly cytotoxic.
IND-12	4-NO ₂ (Nitro)	>1000	15.8 ± 2.0	Electron withdrawal reduces AChE binding affinity.

Mechanistic Insight: Tubulin Polymerization[5]

For compounds like IND-07 (Trimethoxy derivative), the mechanism involves inhibiting tubulin polymerization. This is verified by an in vitro tubulin turbidity assay.

- Result: A "flat line" in the turbidity curve (Abs 340nm vs Time) compared to the rising curve of the vehicle control indicates inhibition of microtubule assembly, confirming the antimitotic mechanism.

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